![molecular formula C12H10Cl2N2O2S B14001768 Bis[4-amino-2-chlorophenyl]sulfone CAS No. 35880-73-0](/img/structure/B14001768.png)
Bis[4-amino-2-chlorophenyl]sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-amino-2-chlorophenyl]sulfone is a chemical compound with significant applications in various fields. It is known for its stability and unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-amino-2-chlorophenyl]sulfone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as recrystallization and solvent extraction to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-amino-2-chlorophenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The amino and chloro groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Bis[4-amino-2-chlorophenyl]sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of Bis[4-amino-2-chlorophenyl]sulfone involves its interaction with specific molecular targets. It can inhibit certain enzymes and pathways, leading to its observed effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[4-chlorophenyl]sulfone
- Bis[4-hydroxyphenyl]sulfone
- 4,4’-Dichlorodiphenyl sulfone
Uniqueness
Bis[4-amino-2-chlorophenyl]sulfone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its amino and chloro groups provide versatility in chemical synthesis and potential for various applications .
Propiedades
Número CAS |
35880-73-0 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2S |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
4-(4-amino-2-chlorophenyl)sulfonyl-3-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-5-7(15)1-3-11(9)19(17,18)12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
Clave InChI |
BNCFLKMOWWGLCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)C2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


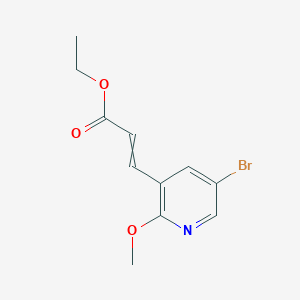

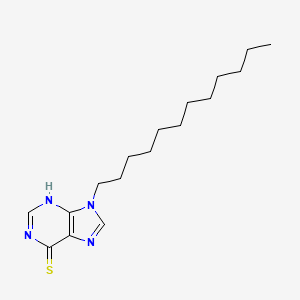
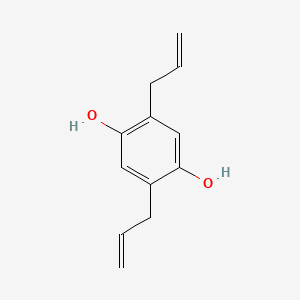
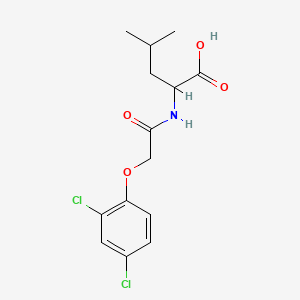
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
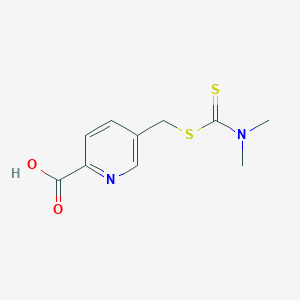
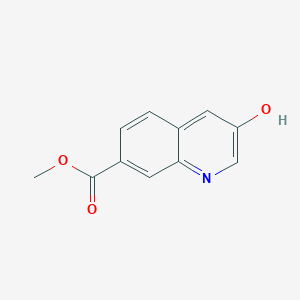
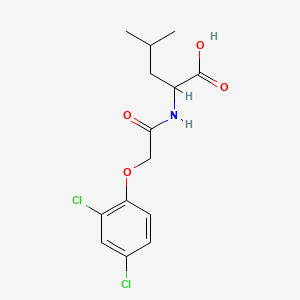
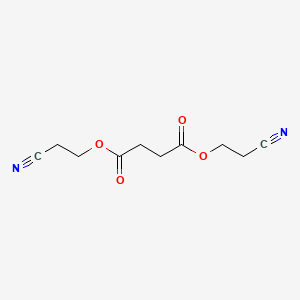
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

